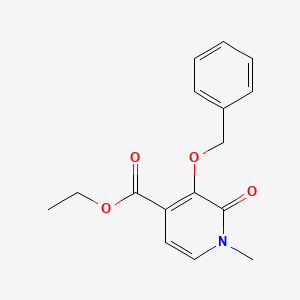

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyloxy group at position 3, a methyl group at position 1 (on the nitrogen atom), and an ethyl carboxylate moiety at position 4. This compound serves as a key intermediate in medicinal chemistry and combinatorial synthesis due to its versatile reactivity and structural motifs .

Properties

IUPAC Name |

ethyl 1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-3-20-16(19)13-9-10-17(2)15(18)14(13)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCNKKWJZXRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C=C1)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multiple steps. One common method involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base, followed by cyclization with methylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .

Major Products

The major products formed from these reactions include benzaldehyde derivatives, alcohol derivatives, and various substituted esters. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly its interaction with neurotransmitter receptors. Preliminary studies indicate that it may modulate the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and epilepsy.

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria. This positions it as a candidate for developing new antimicrobial agents.

Organic Synthesis

Synthetic Pathways

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic chemistry. The compound can be synthesized through multi-step reactions involving the formation of the pyridine ring and subsequent functionalization.

Reactivity and Derivatives

The presence of the benzyloxy group enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other reactions that yield valuable derivatives. These derivatives can further expand the compound's applicability in pharmaceutical development.

Case Study 1: Neurotransmitter Modulation

In a study published in a peer-reviewed journal, researchers explored the binding affinity of ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate to AMPA receptors. The findings indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting its potential use in cognitive enhancement therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dihydropyridine ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features:

- 3-Benzyloxy group : Introduces aromaticity and lipophilicity, influencing solubility and reactivity.

- 4-Ethyl carboxylate : Provides an ester functional group for further derivatization.

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Formula Differences

The table below compares the target compound with two closely related derivatives:

Structural and Functional Implications

1-Methyl vs. In contrast, the 6-methyl group in the positional isomer (CAS 267875-78-5) may influence ring puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates .

Benzyloxy and Carboxylate Groups :

Crystallographic and Computational Insights

- Crystallography Tools : SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used to resolve such structures, leveraging high-resolution data to validate hydrogen-bonding networks and ring conformations .

- Hydrogen-Bonding Patterns : Bernstein et al. highlight that functionality and graph-set analysis are critical for understanding how substituents like the 1-methyl group disrupt or direct hydrogen-bonding motifs in crystals .

Research Findings and Challenges

- Synthesis Challenges : Introducing substituents at specific positions (e.g., 1-methyl vs. 6-methyl) requires precise control over reaction conditions, as regioselectivity can significantly impact yields .

- Structural Validation : Tools like ORTEP-3 (with graphical interfaces) and SHELXPRO aid in visualizing and validating crystal structures, ensuring accuracy in reported data .

- Data Gaps: Limited information on physical properties (e.g., melting points, solubility) for these compounds necessitates further experimental characterization.

Biological Activity

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS Number: 1952359-27-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₄ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 1952359-27-1 |

The compound belongs to a class of pyridine derivatives, which have been shown to exhibit various biological activities, particularly in the context of enzyme inhibition. The presence of the benzyloxy and methyl groups in its structure may enhance its lipophilicity and ability to penetrate biological membranes, thereby facilitating interaction with target enzymes or receptors.

Inhibition of HIV-1 Integrase

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, an essential enzyme for the replication of HIV. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridine ring can significantly affect inhibitory potency. For instance, compounds with electron-donating groups at the 2-position exhibited enhanced activity compared to those with electron-withdrawing groups .

Antiviral Activity

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been investigated for its antiviral properties, particularly against HIV. Research indicates that derivatives of this compound can inhibit viral replication at low micromolar concentrations, showcasing a promising therapeutic profile .

Antitubercular Activity

In addition to its antiviral properties, some studies suggest that similar pyridine derivatives possess antitubercular activity. While specific data on ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is limited, the structural similarities to known antitubercular agents warrant further investigation into its potential use against tuberculosis .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of compounds related to ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

- Synthesis and Activity Evaluation : A study synthesized various analogs and evaluated their activity against HIV integrase. The best-performing compound demonstrated an IC₅₀ value in the low micromolar range (0.19–3.7 µM), indicating potent inhibitory effects .

- Structural Modifications : Another research effort focused on modifying substituents on the pyridine ring to optimize antiviral activity. Results showed that compounds with specific substitutions exhibited significantly improved efficacy compared to unsubstituted analogs .

- Comparative Analysis : A comparative analysis of related compounds indicated that ethyl 3-(benzyloxy)-1-methyl-2-oxo derivatives consistently performed well in enzyme inhibition assays, suggesting a robust mechanism that could be harnessed for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A feasible approach involves condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with benzyloxy-substituted acyl chlorides under reflux conditions. For example, analogous dihydropyridine derivatives have been synthesized using a 30% yield protocol with ESI-MS for preliminary validation . Optimization may include:

- Temperature modulation (e.g., 60–80°C to balance reactivity and byproduct formation).

- Catalytic agents (e.g., DMAP for acyl transfer efficiency).

- Solvent selection (e.g., dichloromethane for improved solubility).

- Data Contradiction Note : Low yields in initial syntheses (e.g., 30% ) suggest competing side reactions; TLC monitoring and fractional crystallization are recommended for purity control.

Q. Which analytical techniques are most suitable for characterizing this compound, and how should discrepancies in spectral data be resolved?

- Methodological Answer :

- ESI-MS : Confirm molecular weight (e.g., observed m/z 365.2 for a related dihydropyridine ester ).

- NMR : Use - and -NMR to resolve substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methyl groups at δ 1.2–1.5 ppm).

- HPLC : Assess purity (>95% threshold) with C18 columns and acetonitrile/water gradients.

- Contradiction Resolution : Discrepancies in carbonyl peak shifts (e.g., 2-oxo group) may arise from tautomerism; variable-temperature NMR or X-ray crystallography can clarify structural ambiguities .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The benzyloxy group’s bulk may hinder nucleophilic attack at the 4-carboxylate position. Computational modeling (DFT) can predict activation barriers.

- Electronic Effects : Electron-donating benzyloxy groups stabilize the dihydropyridine ring, reducing electrophilicity. Substituent effects can be probed via Hammett plots using analogs with electron-withdrawing groups (e.g., nitrobenzyloxy derivatives).

- Experimental Design : Synthesize analogs with varying para-substituted benzyloxy groups and compare reaction kinetics under standardized conditions .

Q. What are the stability profiles of this compound under varying storage conditions, and how do degradation products impact pharmacological assays?

- Methodological Answer :

- Stability Testing :

| Condition | Temperature | Humidity | Stability Outcome |

|---|---|---|---|

| Short-term | 25°C | 60% RH | Stable for 30 days (HPLC >95%) |

| Accelerated | 40°C | 75% RH | Degradation observed (keto-enol tautomerism) |

- Degradation Analysis : LC-MS/MS identifies oxidative byproducts (e.g., ring-opened carboxylic acids). Bioassay interference can be mitigated via SPE purification pre-screening .

Q. How can mechanistic studies differentiate between radical-mediated vs. acid-catalyzed pathways in the compound’s photodegradation?

- Methodological Answer :

- Radical Trapping : Add inhibitors (e.g., BHT or TEMPO) during UV exposure; monitor suppression of degradation via HPLC.

- Acid Catalysis : Conduct degradation in buffered solutions (pH 3–7); observe rate dependence on proton concentration.

- Advanced Spectroscopy : Use EPR to detect radical intermediates or FTIR to track carbonyl group protonation .

Data Contradiction and Validation Strategies

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Resolution Framework :

- Experimental Replication : Test solubility in DMSO, ethanol, and hexane using gravimetric analysis.

- Molecular Dynamics : Simulate solvation free energies to predict preferential solubility.

- Literature Cross-Validation : Compare results with structurally similar esters (e.g., phenyl 2-methoxy-3-pyridinecarboxylate, which shows >95% purity in HLC ).

Safety and Handling in Experimental Design

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.